N-cyclopentyl-N'-(3-pyridinylmethyl)urea
Overview
Description
N-cyclopentyl-N'-(3-pyridinylmethyl)urea (CPU) is a chemical compound that belongs to the class of pyridylmethylurea derivatives. It is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC), which is involved in the regulation of various physiological processes, including vasodilation, platelet aggregation, and neurotransmission. The inhibition of sGC by CPU leads to the reduction of cyclic guanosine monophosphate (cGMP) levels, which results in various biochemical and physiological effects.
Mechanism of Action
The primary mechanism of action of N-cyclopentyl-N'-(3-pyridinylmethyl)urea is the inhibition of sGC, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The binding of NO to the heme moiety of sGC activates the enzyme, leading to the synthesis of cGMP, which activates downstream signaling pathways. However, this compound binds to the heme moiety of sGC and prevents the binding of NO, leading to the inhibition of cGMP synthesis and downstream signaling.
Biochemical and Physiological Effects
The inhibition of sGC by this compound leads to various biochemical and physiological effects, including vasodilation, platelet aggregation inhibition, and neurotransmitter release modulation. The reduction of cGMP levels by this compound leads to the relaxation of smooth muscle cells in blood vessels, resulting in vasodilation and decreased blood pressure. Moreover, this compound has been shown to inhibit platelet aggregation, which is a crucial step in the formation of blood clots. Additionally, this compound has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in various physiological processes.
Advantages and Limitations for Lab Experiments
The use of N-cyclopentyl-N'-(3-pyridinylmethyl)urea in laboratory experiments has several advantages, including its high potency, selectivity, and stability. Moreover, the synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications. However, the use of this compound in laboratory experiments has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
The potential therapeutic applications of N-cyclopentyl-N'-(3-pyridinylmethyl)urea in various diseases make it an attractive target for future research. Some of the future directions for the research on this compound include the development of more potent and selective sGC inhibitors, the investigation of the mechanism of action of this compound in various physiological processes, and the evaluation of its therapeutic potential in clinical trials. Moreover, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Scientific Research Applications
N-cyclopentyl-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. It has been shown to have potent vasodilatory effects in vitro and in vivo, which makes it a promising candidate for the treatment of hypertension and other cardiovascular diseases. Moreover, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting its potential as a therapeutic agent for neurological disorders.
properties
IUPAC Name |
1-cyclopentyl-3-(pyridin-3-ylmethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTSVORDIOUSJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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